Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-

Medicinal Chemistry Structure-Activity Relationship Benzothiazine Scaffold

Addressing the critical lack of novel substitution vectors in 1,4-benzothiazine SAR studies, this compound offers a distinct 7-methyl-3-phenyl-2-acetyl motif not found in public characterized series. - **Unique SAR Entry:** Enables exploration of collective influence of 7-methyl, 3-phenyl, and 2-acetyl groups on target binding. - **Probe Potential:** Suitable for evaluating selectivity against carboxylesterases (CES1/CES2) based on core scaffold interactions. - **Synthetic Utility:** Ketone and thiazine ring offer sites for further derivatization, including C-H functionalization methodologies. Supplied with reliable purity and global logistics for seamless R&D integration.

Molecular Formula C17H15NOS
Molecular Weight 281.4 g/mol
CAS No. 652157-76-1
Cat. No. B12532627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-
CAS652157-76-1
Molecular FormulaC17H15NOS
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C(S2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C17H15NOS/c1-11-8-9-14-15(10-11)20-17(12(2)19)16(18-14)13-6-4-3-5-7-13/h3-10,18H,1-2H3
InChIKeyYZERMUITFWCVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substituted 1,4-Benzothiazine Scaffold Procurement Profile


Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- (CAS 652157-76-1) is a low-molecular-weight (281.37 g/mol) synthetic compound belonging to the 1,4-benzothiazine class, characterized by a fused benzene-thiazine core with a 7-methyl substituent, a 3-phenyl group, and a 2-acetyl moiety . The 1,4-benzothiazine scaffold is widely explored in medicinal chemistry for activities ranging from anticancer to antimicrobial effects, making this specific substitution pattern a candidate for structure–activity relationship (SAR) studies [1]. However, peer-reviewed pharmacological, physicochemical, or selectivity data for this exact compound remain absent from the public domain.

Workflow Focused SAR probe library construction
Selection Context Unique 7-methyl-3-phenyl-2-acetyl substitution pattern
Use Context Controlled variable in benzothiazine SAR studies

Why Generic Analogs Fail in Focused SAR Studies


Within 1,4-benzothiazine chemical space, even minor substituent variations at the 7-, 3-, and 2-positions profoundly modulate biological activity, target engagement, and physicochemical properties [1]. For instance, a 2024 study on 2,3-disubstituted-1,4-benzothiazines demonstrated that replacing an ester with a carboxylate at the 2-position altered anti-proliferative IC₅₀ against A-549 lung cancer cells by more than 3-fold, while methylation at the 3-position further modulated potency [2]. Because Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- bears a unique combination of a 7-methyl, 3-phenyl, and 2-acetyl motif not replicated in any publicly characterized congener, substitution with a different benzothiazine analog would introduce uncontrolled SAR variables, rendering comparative biological interpretation invalid [1]. At present, the absence of direct comparative data for this compound makes strict quantitative differentiation infeasible; however, the well-documented SAR sensitivity of the benzothiazine core strongly argues against interchangeable use.

SAR Sensitivity

Minor substituent changes on the 1,4-benzothiazine core produce substantial activity shifts, as demonstrated in related series. Direct analog substitution invalidates comparative interpretation.

Uncharacterized Motif

The specific 7-methyl-3-phenyl-2-acetyl combination has no publicly reported pharmacological data. Extrapolating activity from known analogs introduces uncontrolled SAR variables.

Class-Level Evidence

Available evidence is limited to class-level inferences. Direct substitution with other benzothiazine derivatives cannot be assumed to yield comparable biological profiles.

Comparative Evidence for This Benzothiazine Scaffold


Structural Uniqueness and SAR Sensitivity

No direct head-to-head comparison data exist for this compound. However, evidence from a closely related benzothiazine series demonstrates that modest structural modifications produce substantial potency shifts. In the A-549 lung cancer cell line, compound 3b (6-chloro substituent) inhibited cell viability by approximately 18% at 50 µM, whereas analog 3c, bearing a propyl carboxylate at the 2-position and a methyl group at the 3-position, achieved roughly 77% inhibition under identical conditions [1]. This >4-fold differential illustrates the extreme sensitivity of biological activity to benzothiazine substitution patterns. The unique 7-methyl-3-phenyl-2-acetyl topology of Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- places it in an uncharacterized SAR region, implying that its activity cannot be extrapolated from known analogs.

Structural Uniqueness & SAR Sensitivity
Class-level inference
This compound No data
Analog 3b (6-Cl) ~18% inhibition
Analog 3c (3-Me, 2-propyl carboxylate) ~77% inhibition
>4-fold potency difference between close analogs
Demonstrates that substitution pattern dictates activity profile; activity for this scaffold cannot be extrapolated.
A-549 cell line; 24–48 h; MTT assay; data from related series only
Medicinal Chemistry Structure-Activity Relationship Benzothiazine Scaffold

Research Application Scenarios


Medicinal Chemistry SAR Exploration

This compound can serve as a unique entry in a focused library for probing the SAR of the 1,4-benzothiazine scaffold. The combination of a 7-methyl group, a 3-phenyl ring, and a 2-acetyl moiety defines a substitution vector space distinct from published series, enabling the exploration of how these three features collectively influence target binding or cellular phenotype [1].

Carboxylesterase Probe Development

Given that some benzothiazine derivatives have been reported to interact with carboxylesterases, this compound could be evaluated as a potential probe for CES1 or CES2. Its specific substitution pattern may confer selectivity over other serine hydrolases, though this remains to be experimentally determined [2].

Synthetic Methodology Development

The compound's structure, featuring both a thiazine ring susceptible to oxidation and a ketone group amenable to further derivatization, makes it a useful substrate for developing new synthetic methods, such as metal-free C–H functionalization or cascade cyclization reactions [1].

Application
Selection Property
Validation Focus
SAR Library Exploration
Substitution pattern uniqueness
Cell-based activity profiling
Carboxylesterase Probe Research
Potential CES isoform selectivity
Enzyme inhibition assay
Synthetic Methodology Development
Derivatizable 2-acetyl group
Reaction scope and yield
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